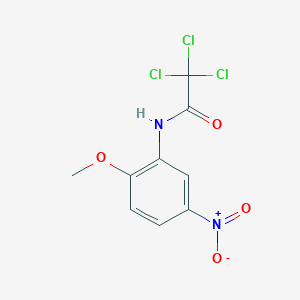
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7Cl3N2O4. This compound is characterized by the presence of three chlorine atoms, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methoxy-5-nitroaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is 2,2,2-trichloro-N-(2-methoxy-5-aminophenyl)acetamide.
Hydrolysis: The major product is 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetic acid.
科学的研究の応用
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-N-(2-methoxy-5-aminophenyl)acetamide
- 2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetic acid
- N-(2-methoxy-5-nitrophenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both electron-withdrawing groups (nitro and chlorine) and an electron-donating group (methoxy) on the phenyl ring. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable for various research applications .
特性
IUPAC Name |
2,2,2-trichloro-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O4/c1-18-7-3-2-5(14(16)17)4-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMLGUQNZEOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
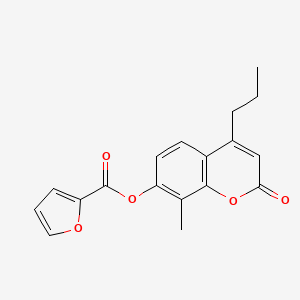
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B5822688.png)
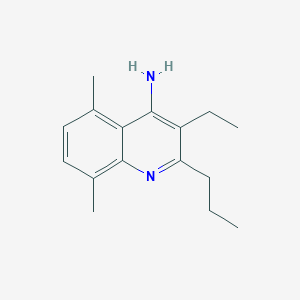
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)
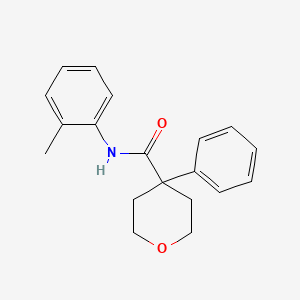
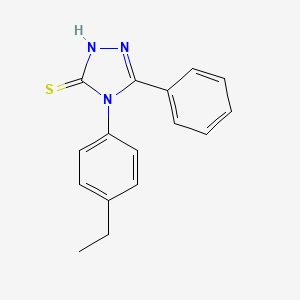

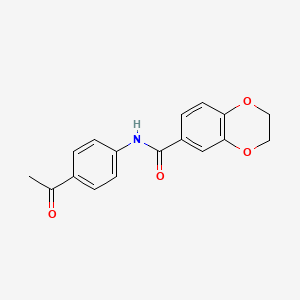
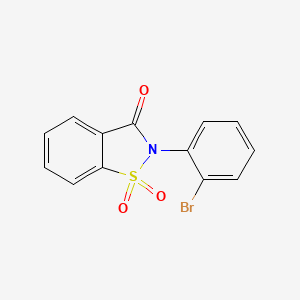
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5822782.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
![2-Bromo-4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol](/img/structure/B5822794.png)
